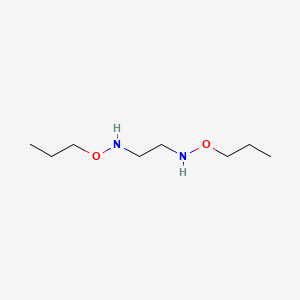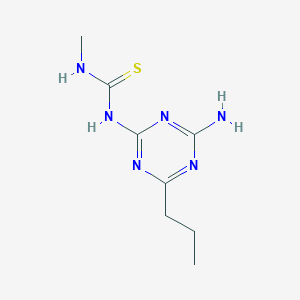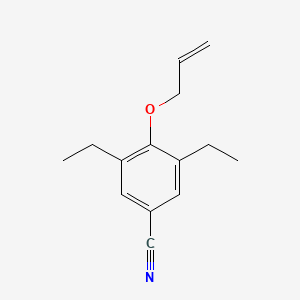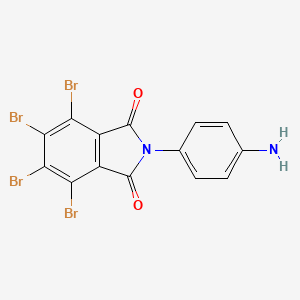![molecular formula C18H20N4O6 B14339493 Bis[2-(4-nitrophenoxy)propan-2-yl]diazene CAS No. 105623-13-0](/img/structure/B14339493.png)
Bis[2-(4-nitrophenoxy)propan-2-yl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(4-nitrophenoxy)propan-2-yl]diazene: is an organic compound characterized by the presence of two nitrophenoxy groups attached to a diazene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(4-nitrophenoxy)propan-2-yl]diazene typically involves the reaction of 4-nitrophenol with 2-bromo-2-nitropropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the bromide ion from the nitropropane. The resulting intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with another equivalent of 4-nitrophenol to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further participate in various organic transformations.
Substitution: The nitrophenoxy groups can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology and Medicine: The compound’s potential as a precursor for biologically active molecules is being explored. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable target for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
作用機序
The mechanism of action of Bis[2-(4-nitrophenoxy)propan-2-yl]diazene involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The nitrophenoxy groups can participate in electron transfer processes, influencing the compound’s reactivity and interactions with molecular targets.
類似化合物との比較
- Bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene
- 1,2-Bis(nitroazol-1-yl)diazenes
Comparison: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene is unique due to the presence of nitrophenoxy groups, which impart distinct electronic and steric properties. Compared to other diazene derivatives, it exhibits different reactivity patterns and potential applications. For example, 1,2-Bis(nitroazol-1-yl)diazenes are primarily used in energetic materials, while this compound finds applications in organic synthesis and materials science.
特性
CAS番号 |
105623-13-0 |
|---|---|
分子式 |
C18H20N4O6 |
分子量 |
388.4 g/mol |
IUPAC名 |
bis[2-(4-nitrophenoxy)propan-2-yl]diazene |
InChI |
InChI=1S/C18H20N4O6/c1-17(2,27-15-9-5-13(6-10-15)21(23)24)19-20-18(3,4)28-16-11-7-14(8-12-16)22(25)26/h5-12H,1-4H3 |
InChIキー |
QVPLZHPLFXILJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(N=NC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)




![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)



![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

